

A Comparative Guide to Phosphomannose Isomerase Inhibitors: Thr101 and Alternatives

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Compound of Interest

Compound Name: Thr101

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Thr101** and other notable phosphomannose isomerase (PMI) inhibitors. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tools for their studies in areas such as congenital disorders of glycosylation (CDG).

Phosphomannose isomerase (PMI) is a crucial enzyme in mannose metabolism, catalyzing the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P). This positions PMI at a critical juncture between glycolysis and glycoprotein synthesis. In certain conditions, such as Congenital Disorder of Glycosylation type Ia (CDG-Ia), where the enzyme phosphomannomutase 2 (PMM2) is deficient, inhibiting PMI is a promising therapeutic strategy. By blocking the conversion of Man-6-P to Fru-6-P, PMI inhibitors can increase the intracellular pool of Man-6-P, thereby shunting it towards the compromised glycosylation pathway.

Performance Comparison of PMI Inhibitors

The following table summarizes the in vitro potency of **Thr101** and other selected PMI inhibitors based on available experimental data. It is important to note that these values are derived from different studies and direct comparisons should be made with caution.

Inhibitor Class	Specific Inhibitor	Target	Potency (Human PMI)	Selectivity	Key Characteristics
Thiazole Derivative	Thr101	Phosphomannose Isomerase (PMI)	IC ₅₀ ≈ 2.9 μM[1][2]	Selective for PMI over PMM2[1]	A potent and selective inhibitor often used in CDG-Ia research.[2]
Benzoisothiazolone	MLS0315771	Phosphomannose Isomerase (PMI)	IC ₅₀ ≈ 1 μM, K _i = 1.4 μM[3]	Competitive inhibitor; selective for PMI.[4]	A potent, biologically active, and cell-permeable inhibitor.[3][4]
Benzoisothiazolone	Compound 1 (Lead)	Phosphomannose Isomerase (PMI)	IC ₅₀ = 6.4 μM[5]	Selective for PMI over PMM2 (IC ₅₀ > 20 μM).[5]	A lead compound from which more potent derivatives have been developed.[5]
Benzoisothiazolone	Compound 8	Phosphomannose Isomerase (PMI)	IC ₅₀ = 1.8 μM[5]	Selective for PMI over PMM2.	An optimized derivative of the benzoisothiazolone scaffold.[5]
Hydroxamic Acid	5-Phospho-D-arabinonohydroxamic acid (5PAH)	Phosphomannose Isomerase (PMI)	K _i = 41 nM	High-energy intermediate analogue inhibitor.	An extremely potent inhibitor, though its cell permeability for therapeutic

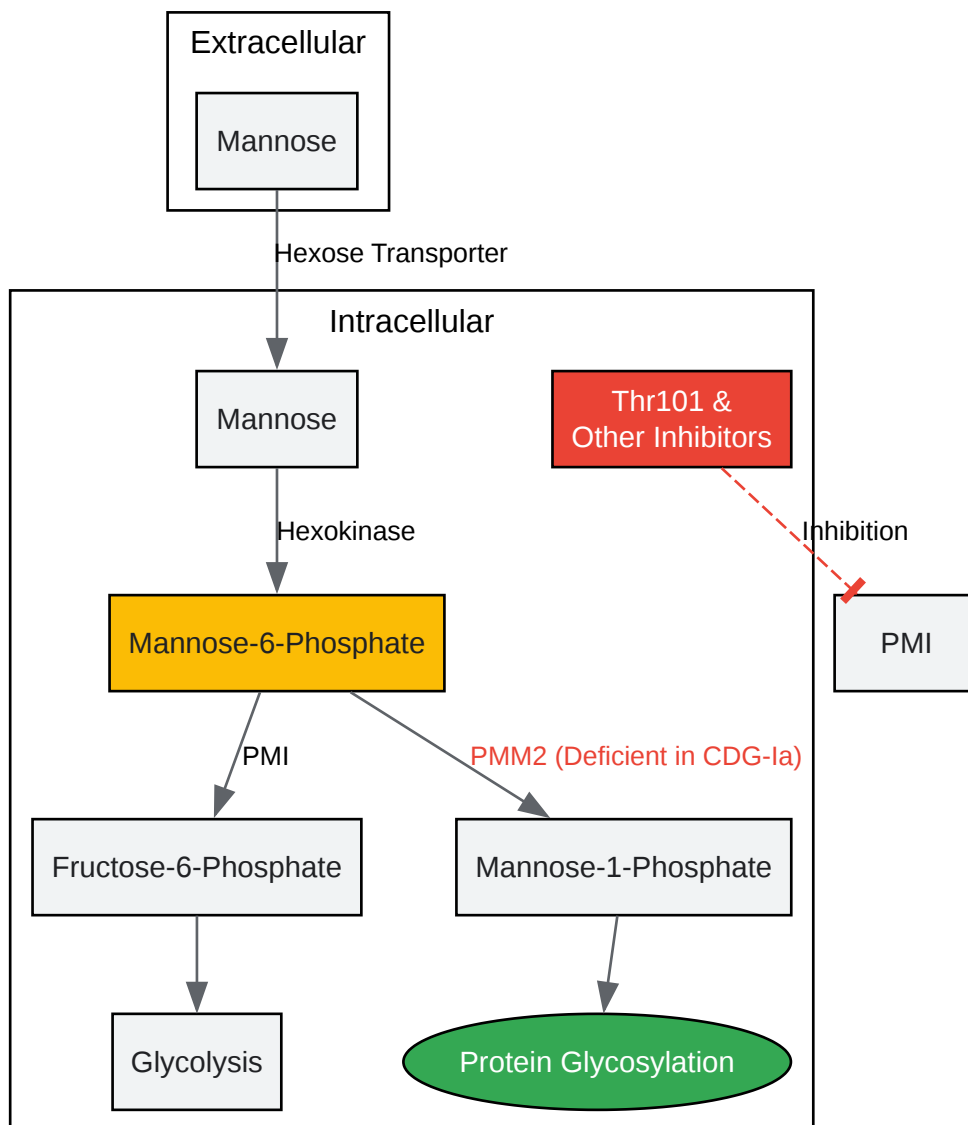
use is not as established as other compounds.

Probe Compound	ML089	Phosphomannose Isomerase (PMI)	IC50 = 1.3 μ M[6]	Selective and orally available.[6]	A probe compound developed for studying PMI inhibition.[7]
Probe Compound	ML096	Phosphomannose Isomerase (PMI)	IC50 = 2.91 μ M[8]	Selective for PMI over PMM (IC50 > 100 μ M).[8]	A cell-permeable probe with therapeutic potential for CDG-Ia.[8][9]

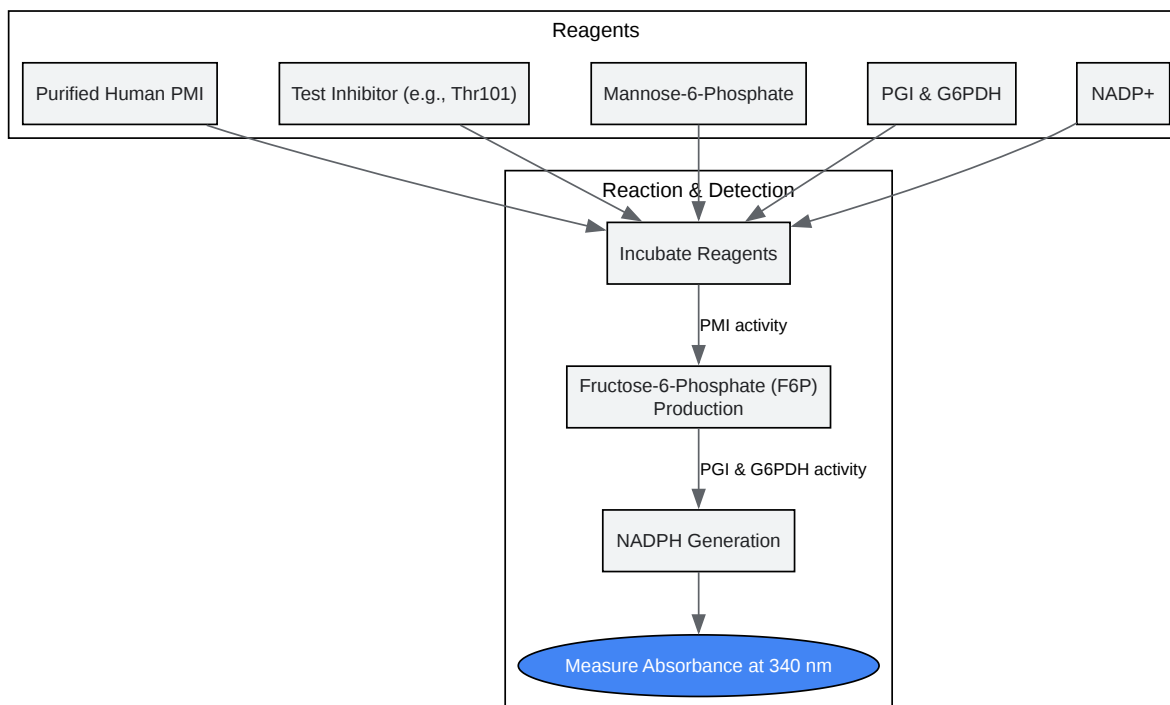
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of PMI inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.

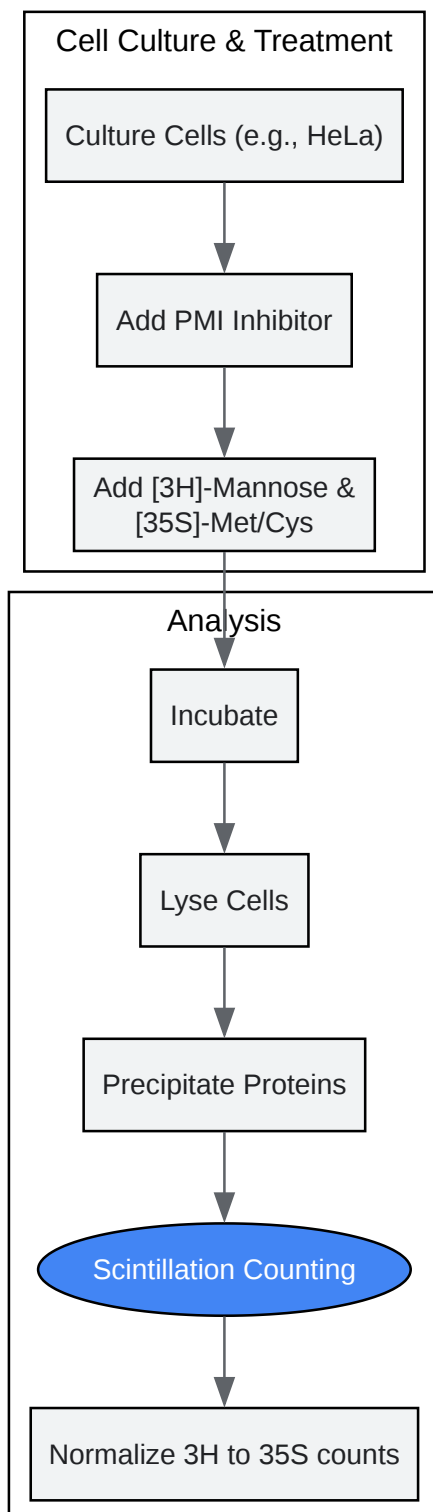
Mannose Metabolic Pathway and PMI Inhibition



In Vitro PMI Inhibition Assay Workflow



Cell-Based PMI Inhibition Assay Workflow

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